Bienvenue dans la boutique en ligne BenchChem!

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Physicochemical profiling Drug-likeness Membrane permeability

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS 54317-65-6) is the singular azauracil analog that pairs N2,N4-dimethylation—which reduces H-bond donor count from 4 to 2 and raises XLogP3 from -1.3 to -0.9—with a free C6 hydrazinyl nucleophile. This dual architecture enables one-step hydrazone library synthesis plus regioselective [2+2] photocycloaddition with electron-rich alkenes, a reactivity manifold inaccessible to non-methylated 5-hydrazino-6-azauracil (89715-82-2) or hydrazinyl-free 2,4-dimethyl-1,2,4-triazine-3,5-dione (15677-10-8). Procure this compound to benchmark the N,N′-dimethyl-6-hydrazinyl-azauracil chemotype for log D, permeability, and protein binding.

Molecular Formula C5H9N5O2
Molecular Weight 171.16
CAS No. 54317-65-6
Cat. No. B2376243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
CAS54317-65-6
Molecular FormulaC5H9N5O2
Molecular Weight171.16
Structural Identifiers
SMILESCN1C(=O)C(=NN(C1=O)C)NN
InChIInChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8)
InChIKeyMLEVAFOVOOWHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS 54317-65-6) – Procurement-Relevant Chemical Identity and Class Context


6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS 54317-65-6; molecular formula C₅H₉N₅O₂; MW 171.16 g/mol) is an N,N′-dimethylated 6-hydrazinyl derivative of the 1,2,4-triazine-3,5-dione (6-azauracil) heterocycle [1]. The compound belongs to the azauracil family—structural analogs of the pyrimidine nucleobase uracil in which the C6 ring carbon is replaced by nitrogen—and carries two distinguishing modifications absent in the parent 6-azauracil scaffold: methyl substituents at ring positions N2 and N4, and a free hydrazinyl (–NHNH₂) group at C6 [2]. These dual modifications confer a physicochemical and reactivity profile that is not duplicated by any single close analog, making the compound a functionally non-interchangeable chemical entity for applications requiring both the hydrazone-forming nucleophilicity of the hydrazinyl group and the altered tautomeric, hydrogen-bonding, and photochemical properties imparted by N-methylation [3].

Why 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione Cannot Be Replaced by Generic 6-Azauracil Analogs


The compound occupies a singular intersection on the 1,2,4-triazine-3,5-dione chemical space that is not spanned by any single commercially available analog. Substituting the non-methylated 5-hydrazino-6-azauracil (CAS 89715-82-2) sacrifices the reduction in hydrogen-bond donor count (from 4 to 2) and the 0.4 log-unit increase in lipophilicity (XLogP3 from −1.3 to −0.9) conferred by N2,N4-dimethylation, parameters that significantly influence membrane permeability and pharmacokinetic behavior [1]. Conversely, replacing the target with 2,4-dimethyl-1,2,4-triazine-3,5-dione (CAS 15677-10-8) eliminates the hydrazinyl group entirely, forfeiting the nucleophilic site essential for hydrazone condensation with aldehydes and ketones—a transformation central to the compound's utility as a synthetic building block for biologically active hydrazone libraries [2]. The parent 6-azauracil (CAS 461-89-2) lacks both modifications and is known to be photochemically unreactive in [2+2] cycloadditions, whereas the 2,4-dimethylated core undergoes regioselective acetone-sensitized cycloaddition to yield synthetically valuable azetidine cycloadducts [3]. These orthogonal differentiation vectors mean that procurement decisions based solely on scaffold similarity will result in a compound with meaningfully different physicochemical, reactivity, and application profiles.

Quantitative Differentiation Evidence for 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS 54317-65-6)


Hydrogen-Bond Donor Reduction via N2,N4-Dimethylation vs. Non-Methylated 5-Hydrazino-6-azauracil

N2,N4-dimethylation eliminates two hydrogen-bond donor (HBD) sites from the triazine-3,5-dione ring system. The target compound (CAS 54317-65-6) possesses an HBD count of 2, compared to 4 for its non-methylated congener 5-hydrazino-6-azauracil (CAS 89715-82-2) [1][2]. This 2-unit HBD reduction is accompanied by a 0.4 log-unit increase in computed lipophilicity (XLogP3: −0.9 vs. −1.3) and an 18 Ų decrease in topological polar surface area (TPSA: 91 Ų vs. 109 Ų) [1][2]. In the context of oral drug-likeness filters, HBD count ≤ 5 and TPSA < 140 Ų are established thresholds; the target compound's reduced polarity and HBD burden position it closer to the central tendency of orally bioavailable chemical space than its non-methylated comparator [3].

Physicochemical profiling Drug-likeness Membrane permeability

Hydrazinyl Group Enables Hydrazone-Forming Reactivity Absent in 2,4-Dimethyl-1,2,4-triazine-3,5-dione

The C6 hydrazinyl substituent provides a nucleophilic –NHNH₂ handle that is absent in the des-hydrazinyl analog 2,4-dimethyl-1,2,4-triazine-3,5-dione (CAS 15677-10-8). This functional group reacts with aldehydes and ketones under mild conditions (e.g., refluxing ethanol, with or without acid catalysis) to form hydrazone (C=N–NH–) linkages, as demonstrated for closely related 6-hydrazino-2,4-disubstituted-s-triazines condensed with p-substituted benzaldehydes [1]. The target compound retains this reactivity while the 2,4-dimethyl analog (HBD = 0, no nucleophilic NH₂) cannot participate in such condensations. The resulting hydrazone derivatives have been evaluated as antiproliferative agents against multiple cancer cell lines including MCF-7 (breast), HL-60 (leukemia), A549 (lung), HepG2 (liver), and HCT-116 (colon), with several compounds showing growth inhibition in the low microgram-per-milliliter range [1][2].

Synthetic building block Hydrazone chemistry Medicinal chemistry

Photochemical Cycloaddition Competence of the N2,N4-Dimethylated Core vs. Photochemically Inert 6-Azauracil

The 2,4-dimethyl substitution pattern fundamentally alters the photochemical behavior of the 1,2,4-triazine-3,5-dione scaffold. While the parent 6-azauracil (CAS 461-89-2) and its non-methylated analogs are described as 'generally photochemically unreactive' toward [2+2] cycloaddition [1], 2,4-dimethyl-1,2,4-triazine-3,5(2H)-dione—the core substructure of the target compound—undergoes acetone-sensitized regioselective cycloaddition with ethyl vinyl ether to afford labile azetidine cycloadducts [1]. The target compound, bearing this identical N2,N4-dimethylated core plus the C6 hydrazinyl substituent, is expected to retain this photochemical activation. This reactivity is absent in both 6-azauracil (XLogP3 −0.6, HBD = 2, TPSA = 70.6 Ų) and 5-hydrazino-6-azauracil (XLogP3 −1.3, HBD = 4, TPSA = 109 Ų) [2][3].

Photochemistry Cycloaddition Azetidine synthesis

Combined Physicochemical Profile Positioning vs. All Three Primary Structural Analogs

When assessed across five computed physicochemical parameters simultaneously—molecular weight, lipophilicity (XLogP3), HBD count, HBA count, and TPSA—the target compound occupies a distinct region of chemical space not covered by any single comparator [1]. 6-Azauracil (MW 113.08, HBA = 3) is the smallest and most polar; 2,4-dimethyl-1,2,4-triazine-3,5-dione (MW 141.13, HBD = 0, TPSA = 53 Ų) is the least polar and HBD-deficient; and 5-hydrazino-6-azauracil (MW 143.10, HBD = 4, TPSA = 109 Ų) is the most polar and HBD-rich [1][2][3][4]. The target compound (MW 171.16, XLogP3 −0.9, HBD = 2, HBA = 4, TPSA = 91 Ų) balances intermediate polarity with the presence of both the hydrazinyl nucleophile and the N-methyl substituents [1]. No single comparator simultaneously provides (a) a hydrazone-forming handle, (b) reduced HBD count via N-methylation, and (c) photochemical cycloaddition competence.

Multiparameter optimization Lead-likeness Physicochemical comparator analysis

Synthetic Tractability via Photoinduced Cross-Dehydrogenative Coupling at C6 vs. Conventional Multi-Step Routes to 6-Substituted Analogs

A 2024 methodology paper demonstrated that 1,2,4-triazine-3,5(2H,4H)-diones can undergo photoinduced cross-dehydrogenative coupling with hydrazines to directly install aryl or alkyl groups at the C6 position, bypassing multi-step pre-functionalization sequences [1]. This reaction is scalable and can be driven by sunlight, offering a step-economical alternative to traditional routes. The target compound, bearing a pre-installed C6 hydrazinyl group, can serve dual roles: as a direct substrate for further photoinduced C6 elaboration, and as a pre-formed hydrazine donor in analogous coupling reactions with other triazine-3,5-dione acceptors. In contrast, the des-hydrazinyl 2,4-dimethyl-1,2,4-triazine-3,5-dione (CAS 15677-10-8) must first be functionalized at C6 through alternative, often lower-yielding methods [1][2].

Green chemistry Photochemical synthesis C–H functionalization

Procurement-Anchored Application Scenarios for 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS 54317-65-6)


Synthesis of s-Triazine Hydrazone Libraries for Antiproliferative Screening

The compound's C6 hydrazinyl group enables condensation with aromatic and heteroaromatic aldehydes to generate structurally diverse hydrazone derivatives in a single synthetic step. As demonstrated with closely related 6-hydrazino-2,4-disubstituted-s-triazines, these hydrazone products can be screened against panels of cancer cell lines (MCF-7, HL-60, A549, HepG2, HCT-116) for growth inhibition activity [1]. The target compound's reduced HBD count (2 vs. 4 for the non-methylated analog) and intermediate lipophilicity (XLogP3 −0.9) improve the drug-likeness of the resulting hydrazone library members relative to those derived from 5-hydrazino-6-azauracil (XLogP3 −1.3, HBD = 4) [2][3].

Photochemical Synthesis of Azetidine-Fused Triazine Derivatives via [2+2] Cycloaddition

The 2,4-dimethylated 1,2,4-triazine-3,5-dione core undergoes acetone-sensitized regioselective [2+2] photocycloaddition with electron-rich alkenes (e.g., ethyl vinyl ether) to yield azetidine cycloadducts—a reactivity manifold that is inaccessible to non-methylated 6-azauracil analogs [1]. The target compound, incorporating both this photoactive core and the C6 hydrazinyl handle, is uniquely suited for sequential photochemical derivatization followed by hydrazone condensation, enabling the construction of structurally complex, three-dimensional heterocyclic scaffolds. Azetidine-containing compounds are of growing interest in medicinal chemistry for their favorable metabolic stability and reduced lipophilicity [1].

Green Chemistry Synthesis of 6-Arylated/6-Alkylated Azauracils via Photoinduced C–H Coupling

The 2024 photoinduced cross-dehydrogenative coupling methodology enables direct installation of aryl or alkyl groups at C6 of 1,2,4-triazine-3,5-diones using hydrazines as coupling partners under visible-light or sunlight irradiation [1]. The target compound, with a pre-existing hydrazinyl substituent, can serve as either the hydrazine donor component or as a pre-functionalized acceptor in such transformations. This approach eliminates the need for pre-halogenation or organometallic reagents, offering a step-economical and environmentally benign alternative to conventional C6 functionalization routes [1].

Physicochemical Reference Standard for Azauracil Analog Benchmarking in Drug Discovery Programs

With its balanced multiparameter profile (MW 171.16, XLogP3 −0.9, HBD = 2, HBA = 4, TPSA = 91 Ų), the target compound serves as a useful reference point within the azauracil chemical space, occupying a central position among its four primary structural comparators [1]. Procurement of this compound enables direct experimental determination of solubility, log D, plasma protein binding, and permeability (e.g., PAMPA or Caco-2 assays) for the N,N′-dimethyl-6-hydrazinyl-azauracil chemotype, generating reference data that can guide the design of subsequent analogs with tuned physicochemical properties [1][2].

Quote Request

Request a Quote for 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.